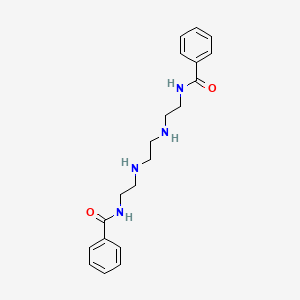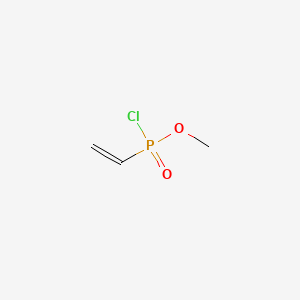![molecular formula C24H50O13Si2 B13410419 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate is a complex organosilicon compound. It is characterized by the presence of multiple ethoxy groups and silane functionalities, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of advanced materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate typically involves the reaction of triethoxysilane derivatives with ethylene glycol and carbonates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane, ethylene glycol, and carbonate sources such as dimethyl carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually conducted under mild conditions.
Major Products
The major products formed from these reactions include siloxane polymers, substituted carbonates, and various organosilicon derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
Mecanismo De Acción
The mechanism by which 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used. The molecular targets include hydroxyl groups on surfaces and within polymers, facilitating strong adhesion and durability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate offers unique advantages such as:
- Enhanced Hydrolytic Stability : Due to the presence of multiple ethoxy groups.
- Versatility in Reactions : Can undergo a variety of chemical transformations.
- Improved Material Properties : Provides superior mechanical strength and chemical resistance in the materials it is incorporated into.
Propiedades
Fórmula molecular |
C24H50O13Si2 |
|---|---|
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
2-[2-(3-triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate |
InChI |
InChI=1S/C24H50O13Si2/c1-7-32-38(33-8-2,34-9-3)21-13-15-28-23(25)30-19-17-27-18-20-31-24(26)29-16-14-22-39(35-10-4,36-11-5)37-12-6/h7-22H2,1-6H3 |
Clave InChI |
BWELEHUPUBSPQD-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC(=O)OCCOCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)



![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)

![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)


![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)

![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)

